Cas no 1263774-57-7 (1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-)
![1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- structure](https://ja.kuujia.com/scimg/cas/1263774-57-7x500.png)
1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- 化学的及び物理的性質
名前と識別子
-
- 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-
- JAK3-IN-7
-
- ほほえんだ: N#CCC(N1CC(C)C12CN(C3=C4C(NC=C4)=NC=N3)CCC2)=O
1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51006-5mg |
JAK3-IN-7 |
1263774-57-7 | 98% | 5mg |
¥61431.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51006-1mg |
JAK3-IN-7 |
1263774-57-7 | 98% | 1mg |
¥24696.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51006-10mg |
JAK3-IN-7 |
1263774-57-7 | 98% | 10mg |
¥104852.00 | 2023-09-07 |
1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-に関する追加情報
Introduction to 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 1263774-57-7, specifically 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate spirocyclic structure and functionalized pyrrolopyrimidine moiety, has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry.
In the realm of chemical biology, the synthesis and characterization of such complex molecules are pivotal for understanding their biological activity and developing novel therapeutic agents. The spirocyclic core of this compound contributes to its unique physicochemical properties, which can influence both its solubility and interactions with biological targets. The presence of a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group further enhances its structural complexity, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such molecules with remarkable accuracy. The 3-methyl-β-oxo substituent in the molecule plays a crucial role in modulating its reactivity and selectivity. By leveraging these insights, scientists are able to design more targeted and effective pharmacological interventions.
The diazaspiro framework is particularly noteworthy for its ability to mimic natural product scaffolds found in bioactive compounds. This structural motif has been extensively studied for its potential in developing antimicrobial, antiviral, and anticancer agents. The integration of the pyrrolopyrimidine ring into the spirocyclic system introduces additional opportunities for functionalization, allowing for the creation of derivatives with tailored biological properties.
One of the most exciting aspects of this compound is its potential in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have suggested that derivatives of 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) may exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. This underscores the importance of structural diversity in drug discovery efforts.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the spirocyclic core, followed by functional group manipulations to introduce the necessary substituents. These synthetic strategies not only showcase the versatility of current methodologies but also provide valuable insights into optimizing reaction conditions for higher yields and purity.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique structural features of 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) make it a suitable candidate for developing novel polymers or organic electronic materials. Its ability to form stable complexes with other molecules could lead to innovative applications in coatings, adhesives, or even light-emitting devices.
The growing interest in heterocyclic compounds like this one is driven by their diverse biological activities and synthetic accessibility. Researchers are continually exploring new ways to modify these structures to improve their efficacy and reduce potential side effects. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by enabling rapid screening of large chemical libraries.
Future studies on 1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) may focus on understanding its interactions at a molecular level through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These studies will provide critical data for designing next-generation analogs with enhanced pharmacological profiles.
The impact of such research extends beyond academic curiosity; it has tangible implications for patient care and public health. By developing safer and more effective drugs based on well-characterized molecular frameworks like this one, scientists are contributing to advancements that can improve quality of life worldwide.
1263774-57-7 (1,6-Diazaspiro[3.5]nonane-1-propanenitrile, 3-methyl-β-oxo-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-) 関連製品
- 1805360-09-1(5-Bromo-4-(chloromethyl)-3-cyano-2-(difluoromethyl)pyridine)
- 1251551-27-5(N-(2-bromo-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide)
- 99310-62-0(3-Pyridineacetonitrile,5-hydroxy-(6CI))
- 164933-89-5(1-Butyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid)
- 941973-07-5(N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2305253-51-2(3-Methoxy-1,2,3,6-tetrahydropyridine)
- 2228432-95-7(1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine)
- 37924-90-6(1,2-Benzisoxazole-3-methanol,5-amino-)
- 2137471-35-1(Methyl 4-ethoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)
- 1357624-05-5(1,3-Benzodioxole-5-acetamide, 2,2-difluoro-)




